molecular formula C19H20N4O3S B10998141 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B10998141
M. Wt: 384.5 g/mol
InChI Key: PVQWHDGVYWALLM-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by its unique structure, which includes a benzyloxy group, a hydroxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzyloxy group: This step involves the reaction of a suitable benzyl alcohol with a halogenated pyridine derivative under basic conditions to form the benzyloxy group.

    Introduction of the hydroxy group: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Formation of the thiadiazole ring: The thiadiazole ring is typically formed through a cyclization reaction involving a suitable thiourea derivative and a halogenated pyridine derivative.

    Coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and hydroxy groups.

    Reduction: Reduction reactions can occur at the carboxamide group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Common reagents for substitution reactions include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can lead to the formation of benzaldehyde derivatives, while reduction of the carboxamide group can lead to the formation of amine derivatives.

Scientific Research Applications

5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-2-bromopyridine: This compound shares the benzyloxy and pyridine groups but lacks the hydroxy and thiadiazole groups.

    5-(benzyloxy)indole: This compound contains the benzyloxy group but has an indole ring instead of the pyridine and thiadiazole rings.

    5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: This compound shares the benzyloxy and pyridine groups but has a pyrrole ring instead of the thiadiazole ring.

Uniqueness

The uniqueness of 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide

InChI

InChI=1S/C19H20N4O3S/c1-12(2)8-17-22-23-19(27-17)21-18(25)14-9-15(24)16(10-20-14)26-11-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,24)(H,21,23,25)

InChI Key

PVQWHDGVYWALLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3

Origin of Product

United States

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